molecular formula C17H33FeO2+2 B12663931 Iron(3+) heptadecanoate CAS No. 20174-73-6

Iron(3+) heptadecanoate

Katalognummer: B12663931
CAS-Nummer: 20174-73-6
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: UUOMRAJBLCOIQD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Iron(3+) heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The iron(III) ion can be reduced to iron(II) under certain conditions.

    Substitution: The heptadecanoate ligands can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.

Major Products:

    Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.

    Substitution: Ligand exchange reactions yield new iron(III) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Iron(3+) heptadecanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: Utilized in the production of specialized materials and coatings due to its unique properties.

Wirkmechanismus

The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.

Vergleich Mit ähnlichen Verbindungen

    Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.

    Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.

Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

20174-73-6

Molekularformel

C17H33FeO2+2

Molekulargewicht

325.3 g/mol

IUPAC-Name

heptadecanoate;iron(3+)

InChI

InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1

InChI-Schlüssel

UUOMRAJBLCOIQD-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.